1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Introduction of the pyridazine ring: This step often involves the reaction of the pyrazole intermediate with appropriate nitriles or other nitrogen-containing compounds under acidic or basic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the fluorine, isopropyl, or methylthio groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
- 1-(4-bromophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
- 1-(4-methylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
Uniqueness
1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-7-methylsulfanyl-4-propan-2-ylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S/c1-9(2)13-12-8-17-20(11-6-4-10(16)5-7-11)14(12)15(21-3)19-18-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKFBKJRADMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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